Methyl 2-cyclohexyl-3-hydroxypropionate

Lipophilicity Drug Design Physicochemical Properties

Methyl 2-cyclohexyl-3-hydroxypropionate (CAS 339047-19-7 for the racemate; also indexed under methyl 3-cyclohexyl-2-hydroxypropanoate, CAS 1033777-74-0) is a C10H18O3 hydroxyester (MW 186.25 g/mol) belonging to the class of cyclohexyl-substituted α- or β-hydroxypropionate esters. The molecule contains two stereocenters—at the carbon bearing the cyclohexyl group (C2) and at the hydroxyl-bearing carbon (C3)—yielding four possible stereoisomers.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Cat. No. B8311498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclohexyl-3-hydroxypropionate
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)C1CCCCC1
InChIInChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
InChIKeyPGMLHSGGGNACRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Cyclohexyl-3-Hydroxypropionate – Procurement-Grade Profile for a Chiral Cyclohexyl-Hydroxyester Building Block


Methyl 2-cyclohexyl-3-hydroxypropionate (CAS 339047-19-7 for the racemate; also indexed under methyl 3-cyclohexyl-2-hydroxypropanoate, CAS 1033777-74-0) is a C10H18O3 hydroxyester (MW 186.25 g/mol) belonging to the class of cyclohexyl-substituted α- or β-hydroxypropionate esters [1]. The molecule contains two stereocenters—at the carbon bearing the cyclohexyl group (C2) and at the hydroxyl-bearing carbon (C3)—yielding four possible stereoisomers [1]. Enantiomerically pure forms, such as (R)-methyl 2-hydroxy-3-cyclohexylpropanoate (CAS 128659-92-7), are specifically employed as chiral intermediates in pharmaceutical synthesis . The compound is supplied primarily as a research chemical and synthetic intermediate, typically at ≥95% purity, and serves as a versatile scaffold for constructing bioactive molecules including glucokinase activators and E-selectin antagonists [2].

Why Methyl 2-Cyclohexyl-3-Hydroxypropionate Cannot Be Swapped with Phenyl or Menthyl Analogs Without Consequence


In-class hydroxypropionate esters are not functionally interchangeable because the cyclohexyl ring imparts a distinct combination of lipophilicity, conformational flexibility, and metabolic profile compared to aromatic (phenyl) or terpenoid (menthyl) congeners. Replacement of the cyclohexyl group with a phenyl ring reduces the computed logP by approximately 1.1 log units (XLogP3-AA 2.6 vs. 1.5), translating to a roughly 12-fold difference in octanol-water partition coefficient [1]. At the class level, matched molecular pair analyses across >14,800 data points from Merck, Amgen, and BindingDB demonstrate that phenyl-to-cyclohexyl substitution preserves or improves target binding affinity in 60–75% of cases, but the effect is bidirectional—25–39% of pairs show superior potency for the phenyl analog—meaning that empirical validation for the specific target is indispensable [2]. Furthermore, the two stereocenters in methyl 2-cyclohexyl-3-hydroxypropionate create four distinct stereoisomers with potentially divergent biological activities, whereas simpler analogs such as cyclohexyl 2-hydroxypropanoate (lactic acid cyclohexyl ester) lack the C3 hydroxyl substitution and the attendant chiral complexity required for stereospecific target engagement [1][3].

Quantitative Differentiation Evidence for Methyl 2-Cyclohexyl-3-Hydroxypropionate Versus Closest Analogs


Lipophilicity Advantage: 12-Fold Higher Computed Partition Coefficient Compared to the Phenyl Analog

Methyl 3-cyclohexyl-2-hydroxypropanoate (the indexed PubChem entry for this compound class) has a computed XLogP3-AA of 2.6, compared to an XLogP of 1.5 for the direct phenyl analog methyl 2-hydroxy-3-phenylpropanoate [1][2]. This ΔlogP of +1.1 corresponds to an approximately 12.6-fold higher octanol-water partition coefficient for the cyclohexyl derivative, predictive of enhanced passive membrane permeability [1].

Lipophilicity Drug Design Physicochemical Properties

Boiling Point and Density Differentiation from the Phenyl Analog: Implications for Purification and Formulation

The predicted boiling point of methyl 3-cyclohexyl-2-hydroxypropanoate is 271.7 ± 13.0 °C with a predicted density of 1.043 ± 0.06 g/cm³, compared to a boiling point of 286.1 ± 20.0 °C at 760 mmHg and density of 1.1 ± 0.1 g/cm³ for methyl 2-hydroxy-3-phenylpropanoate [1][2]. The lower boiling point of the cyclohexyl derivative (Δ ~14 °C) may facilitate distillative purification under milder conditions, while the lower density (Δ ~0.06 g/cm³) reflects the reduced molecular packing efficiency of the saturated cyclohexyl ring versus the planar aromatic ring.

Physicochemical Properties Purification Formulation

Phenyl-to-Cyclohexyl Replacement Maintains or Improves Target Potency in 60–75% of Medicinal Chemistry Programs: Class-Level Statistical Evidence

A matched molecular pair (MMP) analysis by Gunaydin and Bartberger (2016, ACS Med. Chem. Lett.) aggregated 11,021 (Merck), 1,341 (Amgen), and 2,468 (BindingDB) phenyl–cyclohexyl pairs across diverse target classes including kinases, GPCRs, nuclear receptors, hydrolases, and peptidases [1]. Across all three databases, 36–45% of pairs showed affinity within 2-fold, 25–30% showed ≥2-fold higher potency for the cyclohexyl analog, and 25–39% showed ≥2-fold higher potency for the phenyl analog [1]. This means that in 60–75% of cases, cyclohexyl substitution either matches or outperforms phenyl, supporting its use as a default saturated bioisostere in lead optimization—but also underscoring that empirical testing against the specific target is essential, as roughly one-quarter to one-third of programs will favor the aromatic analog [1].

Matched Molecular Pair Analysis Drug Design Bioisosteric Replacement

Established Chiral Building Block Status in Glucokinase Activator and E-Selectin Antagonist Programs

The (R)-enantiomer of methyl 2-hydroxy-3-cyclohexylpropanoate (CAS 128659-92-7) is explicitly claimed as a synthetic intermediate in multiple patent filings for glucokinase activators (e.g., US20100184777A1), a validated target for type 2 diabetes . The corresponding acid, (S)-cyclohexyl lactic acid, is an integral component of the selective E-selectin inhibitor 2 (cHexLact-2-O-tetrasaccharide conjugate), which demonstrated a 30-fold improvement in affinity over the natural sialyl Lewisˣ ligand in a cell-free binding assay [1]. Route A of the Storz et al. comparative study (hydrogenation of (R)-3-phenyl lactic acid followed by benzyl ester formation) delivered the (R)-cyclohexyl lactic acid building block, and the methyl ester form serves as the protected precursor for subsequent O-sulfonylation and nucleophilic displacement in the assembly of the bioactive conjugate [1]. This established role in two distinct, well-documented medicinal chemistry programs distinguishes the cyclohexyl-hydroxyester scaffold from analogs such as menthyl lactate, which is primarily employed as a flavor/fragrance ingredient rather than a chiral pharmaceutical building block [2].

Chiral Intermediate Glucokinase Activator E-Selectin Antagonist

Optimal Procurement and Application Scenarios for Methyl 2-Cyclohexyl-3-Hydroxypropionate


Lead Optimization Programs Requiring Saturated Bioisosteric Replacement of Phenylalanine-Derived Scaffolds

When a phenyl-substituted hydroxyester core has been identified as a pharmacophore but suffers from metabolic liability (e.g., CYP-mediated oxidation of the aromatic ring), high planarity limiting solubility, or insufficient patent novelty, methyl 2-cyclohexyl-3-hydroxypropionate offers a direct saturated replacement. The class-level MMP evidence indicates a 60–75% probability of maintaining or improving target potency upon phenyl-to-cyclohexyl substitution [1], while the +1.1 logP increase (2.6 vs. 1.5) provides a quantifiable lipophilicity adjustment that can be leveraged to fine-tune ADME properties [2].

Stereospecific Synthesis of Glucokinase Activators and Related Metabolic Disease Targets

The (R)-enantiomer (CAS 128659-92-7) is the established chiral building block for glucokinase activator programs as documented in the patent literature [1]. Procurement of this single enantiomer, rather than the racemate, is essential for programs targeting hepatoselective glucose lowering, as the stereochemistry at the α-carbon directly influences target engagement and downstream biological activity.

Development of Selectin Antagonist Carbohydrate Conjugates Requiring Non-Aromatic Acid Isosteres

The (S)-cyclohexyl lactic acid moiety, derived from the methyl ester via hydrolysis, has been validated as a substitute for the N-acetylneuraminic acid residue in E-selectin antagonist design, achieving a 30-fold affinity improvement over the natural tetrasaccharide ligand [1]. Procurement of the methyl ester as a protected precursor enables subsequent O-sulfonylation and nucleophilic displacement for conjugation to trisaccharide scaffolds.

Comparative Physicochemical Screening of Cyclohexyl vs. Phenyl Hydroxyester Series

For medicinal chemistry groups conducting systematic matched-pair analysis, parallel procurement of methyl 2-cyclohexyl-3-hydroxypropionate and methyl 2-hydroxy-3-phenylpropanoate enables direct experimental determination of target-specific SAR. Given the bidirectional nature of phenyl–cyclohexyl potency shifts (25–39% of programs favor the phenyl analog), empirical head-to-head comparison is recommended before committing to a single scaffold for lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-cyclohexyl-3-hydroxypropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.